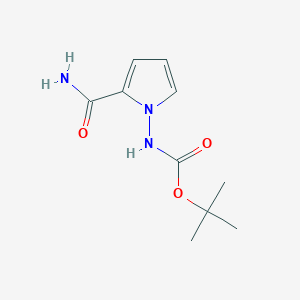

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(2-carbamoylpyrrol-1-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-13-6-4-5-7(13)8(11)14/h4-6H,1-3H3,(H2,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPXBGQXFWYSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN1C=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Synthesis

| Step | Reagents and Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | tert-butyl 1H-pyrrol-1-ylcarbamate + chlorosulfonyl isocyanate in acetonitrile at 0 °C | Formation of an intermediate sulfonyl isocyanate adduct | Not specified | Slow addition at 0 °C, stirring for 30 min |

| 2 | Addition of N,N-dimethylformamide (DMF) below 5 °C, stirring for 1 hr | Promotes conversion to tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate | 66% after purification | Purification by flash chromatography (ethyl acetate/hexane gradient) |

| 3 | Hydrolysis of cyano group to carbamoyl group | Reaction mixture concentrated, extracted with ethyl acetate, washed, dried | 73.6% | Crystallization from diisopropyl ether and hexane yields pure product |

| 4 | Deprotection and further derivatization | Treatment with trifluoroacetic acid (TFA) in dichloromethane at 20 °C for 30 min, followed by triethylorthoformate heating at 79 °C overnight | Not quantified | Removal of protecting groups and final product isolation |

This synthetic sequence is summarized from a detailed procedure reported in the literature, including analytical data confirming the structure and purity of the product (e.g., elemental analysis and ^1H NMR spectroscopy).

Detailed Reaction Conditions and Analytical Data

- Chlorosulfonyl isocyanate addition is performed slowly at low temperature (0 °C) to control reaction rate and minimize side reactions.

- DMF addition acts as a catalyst or stabilizer for the intermediate formation.

- Purification involves standard liquid-liquid extraction and flash chromatography on silica gel using ethyl acetate and hexane mixtures.

- Crystallization from diisopropyl ether and hexane enhances purity and yields a colorless solid.

- Elemental Analysis for tert-butyl 2-carbamoyl-1H-pyrrol-1-ylcarbamate (C10H15N3O3) shows good agreement between calculated and found values:

- Carbon: 53.32% (calculated) vs. 53.40% (found)

- Hydrogen: 6.71% vs. 6.74%

- Nitrogen: 18.65% vs. 18.55%

- [^1H NMR (300 MHz, DMSO-d6)](pplx://action/followup) signals include:

Alternative Synthetic Approaches and Related Compounds

While the main method involves chlorosulfonyl isocyanate chemistry, other synthetic strategies for related carbamate derivatives involve classical peptide chemistry methods, reductive amination, or hydrazine-mediated cyclizations. These are less directly related to this compound but provide context for synthetic versatility in carbamate and pyrrole chemistry.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | tert-Butyl 1H-pyrrol-1-ylcarbamate |

| Key Reagent | Chlorosulfonyl isocyanate |

| Solvent | Acetonitrile, dichloromethane |

| Temperature | 0 °C for addition, 20 °C for TFA treatment, 79 °C for triethylorthoformate step |

| Purification | Flash chromatography (silica gel), crystallization |

| Yield | 66% (intermediate), 73.6% (final carbamoyl derivative) |

| Analytical Confirmation | Elemental analysis, ^1H NMR spectroscopy |

Research Findings and Practical Considerations

- The low-temperature addition of chlorosulfonyl isocyanate is critical to avoid decomposition or side reactions.

- The use of DMF as an additive improves reaction efficiency.

- Purification steps are essential to obtain analytically pure compound suitable for further use.

- The method is reproducible and scalable, as indicated by gram-scale preparations.

- Elemental and spectroscopic data confirm the successful introduction of the carbamoyl group without degradation of the tert-butyl carbamate protecting group until the deprotection step.

化学反应分析

Types of Reactions: tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate has been investigated for its potential as a therapeutic agent. Its structural properties suggest it may act as a prodrug, enhancing the delivery of active pharmaceutical ingredients. The carbamate moiety can improve solubility and stability, facilitating the design of new drugs with better bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the pyrrole ring can enhance its activity against specific tumor types, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and cyclizations.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitutes functional groups on the pyrrole ring | Modified pyrrole derivatives |

| Cyclization | Forms cyclic compounds through intramolecular reactions | Heterocycles |

| Coupling Reactions | Joins two molecular fragments to form larger structures | Biologically active compounds |

Biological Research

Biological Activity Studies

The compound has been evaluated for its biological activities beyond anticancer properties. It shows promise as an antimicrobial agent and has been tested against various bacterial strains. Preliminary results suggest that it may inhibit bacterial growth effectively, warranting further investigation into its mechanism of action and potential as an antibiotic .

Mechanism of Action

The proposed mechanism involves interaction with bacterial cell membranes or key metabolic pathways, leading to disruption of cellular functions. This aspect is crucial for developing new antibiotics in an era of increasing resistance to existing drugs.

Industrial Applications

Specialty Chemicals Production

this compound can be utilized in the production of specialty chemicals used in various industries. Its derivatives may serve as intermediates in the synthesis of agrochemicals or materials with specific properties.

| Industry | Application | Potential Products |

|---|---|---|

| Agriculture | Development of pesticides or herbicides | Agrochemical formulations |

| Material Science | Production of polymers or composites | Specialty polymers |

作用机制

The mechanism of action of tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Structural and Functional Group Analysis

The following table compares tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate with structurally related carbamate derivatives:

Key Differences and Implications

Heterocyclic Core: Pyrrole Derivatives: The target compound and tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate share a pyrrole core. The carbamoyl group in the former enhances polarity and hydrogen-bonding capacity, while the cyano group in the latter introduces electron-withdrawing effects, altering reactivity in cross-coupling reactions. Pyrimidine/Pyridine Derivatives: Compounds like tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate and tert-butyl (4-aminopyridin-2-yl)carbamate exhibit greater aromatic stability and diverse substitution patterns, making them suitable for targeting enzymes (e.g., kinases).

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The carbamoyl group (-CONH₂) is electron-donating, increasing nucleophilicity at the pyrrole ring, whereas the cyano group (-CN) in ’s compound reduces electron density, favoring electrophilic substitutions. Halogen and Methoxy Groups: Chloro, iodo, and methoxy substituents in pyrimidine derivatives (e.g., ) enhance binding to hydrophobic pockets in biological targets, improving drug selectivity.

Synthetic Utility: The Boc group in all compounds ensures stability during multi-step syntheses. However, steric hindrance varies; bulkier substituents (e.g., methoxycyclohexyl in ) may complicate coupling reactions compared to simpler pyrrole derivatives. Yields and purity for pyrrole-based carbamates (e.g., ~95% for tert-butyl (4-aminopyridin-2-yl)carbamate ) suggest efficient synthetic routes, though substituents like fluoro or iodo may require specialized conditions .

Biological Relevance: Carbamoyl and amino groups (e.g., in ) are critical for hydrogen bonding with biological targets, such as kinase active sites. In contrast, halogenated pyrimidines () often improve metabolic stability and lipophilicity.

生物活性

Overview

tert-Butyl (2-carbamoyl-1H-pyrrol-1-yl)carbamate, with the CAS number 1206824-76-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a pyrrole ring substituted with a carbamate group, which is known to influence its biological activity. The molecular formula is C10H16N2O3.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-cyano-1H-pyrrol-1-ylcarbamate with ammonium hydroxide and hydrogen peroxide in an ethanol-water mixture. The overall yield from this reaction can reach approximately 73.6% under optimal conditions .

Anticancer Properties

Recent studies have indicated that compounds derived from pyrrole scaffolds exhibit significant anticancer activities. For instance, research highlighted in a thesis on novel N-heterocyclic compounds demonstrated that certain derivatives effectively inhibited the growth of cancer cell lines while sparing non-tumorigenic cells .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets that modulate cellular signaling pathways. This includes the potential inhibition of key enzymes involved in tumor growth and metastasis, although specific targets for this compound remain to be fully elucidated.

Case Studies

Several case studies have explored the effects of similar pyrrole derivatives in various biological contexts:

- Inhibition of Cancer Cell Proliferation : A study assessed the growth inhibition properties of pyrrole derivatives in matched pairs of healthy and tumorigenic murine liver cell lines. Compounds exhibited selective toxicity towards cancer cells at concentrations as low as 10 µM .

- Cell Migration Assays : Research has also focused on the ability of these compounds to inhibit cancer cell motility, suggesting potential applications in preventing metastasis .

Comparative Analysis

A comparison table summarizing the biological activity of this compound with related compounds is presented below:

常见问题

Q. Basic Research Focus

- NMR spectroscopy : H and C NMR confirm carbamate and pyrrole moieties. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrole protons resonate at 6.5–7.0 ppm .

- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 269.1274 for CHNO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with discrepancies resolved by spiking with authentic standards .

How do computational models predict the compound’s reactivity in nucleophilic environments, and what experimental validations are required?

Q. Advanced Research Focus

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites (e.g., carbamate carbonyl) .

- Solvent effects : PCM models simulate solvation, showing increased electrophilicity in polar aprotic solvents .

- Validation : Kinetic studies (e.g., reaction with amines) correlate computed activation energies with experimental rate constants .

How should researchers address conflicting stability data reported in safety sheets for this compound?

Q. Advanced Research Focus

| Source | Stability Conditions | Incompatibilities | Reference |

|---|---|---|---|

| SDS (2021) | Stable at 25°C, dark | Strong acids/bases, oxidizers | |

| SDS (2023) | Decomposes >40°C | UV light, moisture | |

| Methodological resolution : |

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., tert-butyl alcohol from Boc cleavage) .

- Use DSC/TGA to determine thermal decomposition thresholds .

What strategies mitigate variability in bioactivity results across different assay conditions?

Q. Advanced Research Focus

- Dose-response standardization : Use fixed solvent systems (e.g., DMSO ≤0.1% v/v) to avoid solvent-induced cytotoxicity .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish biological effects from experimental noise .

How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinases), with carbamate oxygen forming hydrogen bonds to catalytic lysines .

- SAR studies : Modify pyrrole substituents (e.g., replacing carbamoyl with cyano) to quantify electronic effects on IC values .

What safety protocols are essential for handling this compound based on conflicting hazard classifications?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and reactions .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Keep desiccated at –20°C in amber glass to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。